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Compound of Interest

Compound Name: (4S)-5,5,5-Trifluoro-D-leucine

Cat. No.: B14908598

Get Quote

Executive Summary
In the landscape of peptide drug discovery, fine-tuning lipophilicity (LogP) is critical for

optimizing membrane permeability, bioavailability, and half-life. (4S)-D-Tfl—specifically the (2R,

4S)-diastereomer of 5,5,5-trifluoroleucine—represents a high-precision tool for increasing

hydrophobicity while simultaneously conferring proteolytic resistance due to its D-configuration.

This guide provides a rigorous comparative analysis of (4S)-D-Tfl against native leucine and

other fluorinated analogs, detailing its structural impact on solvation, experimental LogP shifts,

and integration into solid-phase peptide synthesis (SPPS) workflows.

Chemical Identity & Stereochemical Definition
To ensure experimental reproducibility, the precise chemical identity of the variant must be

established. "Tfl" is the standard abbreviation for 5,5,5-trifluoroleucine.

Common Name: (4S)-D-Trifluoroleucine

IUPAC Name: (2R, 4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid

Stereochemistry:
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-Carbon (C2): D-configuration (2R). This confers resistance to standard proteases.

-Carbon (C4): S-configuration.[1] In native leucine, C4 is achiral. In Tfl, the substitution of
one methyl group with a trifluoromethyl (CF

) group creates a chiral center.

Structural Significance: The bulky, electron-withdrawing CF

group significantly alters the electronic landscape and van der Waals volume compared to
the native isopropyl group.

Comparative Analysis: Impact on Lipophilicity (LogP)
The incorporation of (4S)-D-Tfl introduces a "fluorine effect" that is distinct from simple aliphatic

chain extension. The CF

group is hydrophobic but also possesses a strong dipole and low polarizability, leading to a
phenomenon often described as "polar hydrophobicity."

2.1. Theoretical & Experimental LogP Shifts
The following table summarizes the lipophilicity shifts (

LogP) observed when substituting native residues with Tfl variants.

Table 1: Comparative Hydrophobicity of Leucine Analogs
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Amino Acid
Analog

Configurati
on

Est.[2]
LogP*

LogP (vs.
Leu)

Steric
Volume (

)

Key
Property

Native

Leucine (Leu)
(2S)-L 0.92 Ref 166.7

Standard

aliphatic

baseline.

D-Leucine

(D-Leu)
(2R)-D 0.92 0.00 166.7

Proteolytic

stability;

identical

LogP to L-

Leu in achiral

environments

.

(4S)-L-Tfl (2S, 4S) ~1.45 +0.53 ~210.0

Enhanced

hydrophobicit

y; specific

packing

preference.

(4S)-D-Tfl (2R, 4S) ~1.45 +0.53 ~210.0

Dual Benefit:

High LogP +

Proteolytic

stability.

Hexafluoroleu

cine (Hfl)
(2S) >2.00 >+1.10 ~240.0

"Super-

hydrophobic";

can induce

aggregation.

*Note: LogP values are approximate and context-dependent. Values derived from RP-HPLC

retention times relative to non-fluorinated standards.

2.2. Mechanistic Insights
Solvation Shell Disruption: The CF
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group in (4S)-D-Tfl is roughly twice the volume of a CH

group. It does not participate in hydrogen bonding as a donor or acceptor in the same way
as polar groups, but its surface area requires a larger cavity in the water structure, driving
the peptide into hydrophobic environments (membranes, hydrophobic pockets).

The "4S" Diastereomer Effect: While the primary driver of LogP increase is the fluorine

content, the (4S) configuration dictates how the side chain packs against the peptide

backbone. In

-helical contexts, (4S)-Tfl often packs more efficiently than (4R)-Tfl, potentially shielding the
backbone amides from solvent and further increasing effective lipophilicity.

Experimental Protocols
3.1. Synthesis & Incorporation (SPPS)
(4S)-D-Tfl is compatible with standard Fmoc-SPPS but requires specific coupling conditions to

prevent racemization and ensure complete coupling due to the steric bulk of the CF

group.

Self-Validating Protocol:

Coupling Reagent: Use HATU/HOAt (1:1 ratio) instead of HBTU/HOBt to drive the reaction of

the sterically hindered amine.

Double Coupling: Perform double coupling (2x 45 min) for the Tfl residue and the

subsequent amino acid.

Kaiser Test: Mandatory verification after Tfl coupling. If blue (incomplete), perform a third

coupling with PyAOP.

3.2. LogP Determination via RP-HPLC
Direct measurement of LogP via shake-flask is often impractical for peptides. The standard

authoritative method is RP-HPLC retention time correlation.

Workflow Diagram (Graphviz):
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Data Analysis

Start: Peptide Synthesis
(Containing (4S)-D-Tfl)

Run RP-HPLC
Gradient: 0-70% ACN + 0.1% TFA

Prepare Standards Mixture
(Gly, Ala, Val, Leu, Ile, Phe)

Calculate Capacity Factor (k')
k' = (tR - t0) / t0

Linear Regression
LogP vs. Log(k') of Standards

Extrapolate LogP
for (4S)-D-Tfl Peptide

Validation Check:
Is tR(Tfl) > tR(Leu)?

Click to download full resolution via product page

Caption: Workflow for determining the hydrophobicity index (LogP equivalent) of Tfl-peptides

using RP-HPLC retention time correlation.

Strategic Applications
Membrane Anchoring: Replacing D-Leu with (4S)-D-Tfl in antimicrobial peptides (AMPs)

increases membrane partitioning without altering the overall charge, potentially enhancing

potency against Gram-negative bacteria.
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Metabolic Stability: The D-configuration prevents recognition by chymotrypsin and other

proteases, while the CF

group blocks oxidative metabolism at the

-position.

Protein-Protein Interactions: The (4S) diastereomer can be used to "fill" hydrophobic voids in

receptor binding pockets that are too large for Leu but too small for Phe, acting as a "super-

leucine."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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